Guluronate oligosaccharides DP2
Description
Guluronate oligosaccharides DP2 (degree of polymerization 2) are sodium salts composed of two α(1-4)-linked L-guluronic acid residues, derived from the hydrolysis of alginate, a natural polysaccharide found in brown algae. These oligosaccharides are typically produced using alginate lyases, which cleave guluronic acid (G-block) regions of alginate into shorter chains . Commercial preparations, such as ALG342 (Elicityl), are available with defined polymerization degrees and high purity (e.g., >70% NMR purity for DP4) . Guluronate DP2 is water-soluble and widely used in research for studying carbohydrate-protein interactions, microbial metabolism, and as a standard in analytical chemistry .
Properties
Molecular Formula |
C37H61N2O29Na |
|---|---|
Synonyms |
α(1,4) linked guluronate oligosaccharides |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other Guluronate Oligosaccharides (DP3, DP4, DP5, etc.)
Structural and Physicochemical Properties
- Functional Differences :
- Bioactivity : Shorter chains (DP2–DP4) exhibit distinct bioactivities. For example, DP2 may act as a signaling molecule in plant immunity, while longer chains (DP5–DP45) show prebiotic effects by modulating gut microbiota .
- Enzyme Interactions : Alginate lyases preferentially degrade longer guluronate chains (DP ≥ 3), whereas DP2 is often a terminal product resistant to further hydrolysis .
- Yield : Production yields decrease with higher DP. For instance, DP2 yields reach ~15.87%, while DP6 yields drop to 1.83% in microwave-assisted degradation .
Comparison with Mannuronate Oligosaccharides
Mannuronate oligosaccharides are structurally analogous to guluronate oligosaccharides but consist of β(1-4)-linked D-mannuronic acid residues.
| Property | Guluronate DP2 | Mannuronate DP2 |
|---|---|---|
| Monomer | L-guluronic acid | D-mannuronic acid |
| Linkage | α(1-4) | β(1-4) |
| Conformation | Rigid, helical | Flexible, linear |
| Applications | Immune modulation | Drug delivery systems |
- Functional Contrast: Guluronate DP2 forms stable gels with calcium ions, making it suitable for encapsulation, whereas mannuronate oligosaccharides enhance nanoparticle stability in drug delivery . Mannuronate oligosaccharides (e.g., ALG601, DP20–DP35) are less resistant to enzymatic digestion compared to guluronate chains .
Comparison with Other Oligosaccharide Types
Heparin/HS Oligosaccharides
- Sulfation: Heparin-derived DP2–DP8 oligosaccharides are heavily sulfated (2.70 sulfates/DP2), unlike non-sulfated guluronate DP2 .
- Enzyme Specificity : Heparin DP6 with high sulfation is optimal for Sulf2 digestion, while guluronate DP2 lacks sulfation and is enzymatically inert in such contexts .
Chitin Oligosaccharides (e.g., DP2)
- Structure : Composed of β(1-4)-linked N-acetylglucosamine.
- Applications : Chitin DP2 (e.g., GLU432) is used in plant immunity studies, whereas guluronate DP2 is applied in marine biofilm research .
Xylooligosaccharides (XOSs)
- Metabolism : XOS DP2–DP3 are preferentially metabolized by Bifidobacterium species, while guluronate DP2 is utilized by specific marine bacteria .
Key Research Findings
- Stability : Guluronate DP2’s small size confers resistance to lyase degradation, making it a stable marker in chromatographic analyses .
- Analytical Methods : NMR and LC-MS are critical for conformational analysis and quantification of guluronate DP2 .
- Commercial Availability : Products like ALG342 (DP2) and ALG344 (DP4) are standardized for research reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
